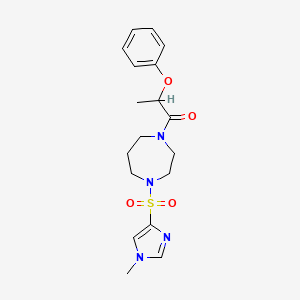

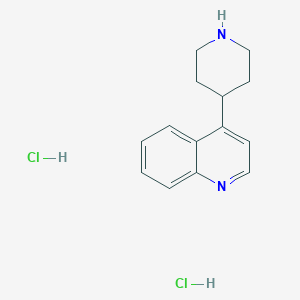

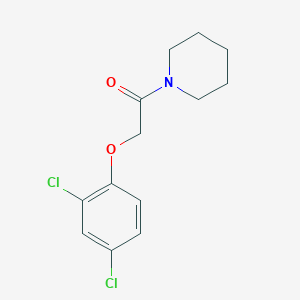

![molecular formula C17H19F2N3O B2988353 3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2177025-99-7](/img/structure/B2988353.png)

3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylpyrrolines . It’s a bicyclic oxygen bearing heterocyclic scaffold formed by fusion of benzene with the pyrone ring . It’s a highly valuable building block in organic synthesis .

Synthesis Analysis

A new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The target products were obtained with 55–92% yields in relatively short reaction times .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the protodeboronation of pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 85-87°C . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz). The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Applications De Recherche Scientifique

Metabolic Pathways and Pharmacokinetics

The compound "3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one" and its analogs have been studied for their metabolism, excretion, and pharmacokinetics in various species, including rats, dogs, and humans. The studies reveal insights into the compound's rapid absorption, primary metabolism through hydroxylation, and elimination via metabolism and renal clearance, providing foundational knowledge for its therapeutic application and design of related drugs (Sharma et al., 2012).

Anti-cancer Activity

Research on derivatives of pyrimidinones, including those structurally related to the subject compound, has shown potential antitumor and anti-angiogenic activities. These findings are crucial for the development of new anticancer agents, highlighting the compound's relevance in oncology (Kambappa et al., 2017).

Corrosion Inhibition

Derivatives of piperidine and pyrimidine have been evaluated for their corrosion inhibition efficiency on iron surfaces. These studies indicate the potential application of such compounds in protecting metals from corrosion, which is significant for industrial applications (Kaya et al., 2016).

Synthesis and Chemical Properties

Innovative methods have been developed for synthesizing and characterizing novel dihydropyrimidinone derivatives containing piperazine or morpholine moieties. These studies not only expand the chemical repertoire of dihydropyrimidinone compounds but also open avenues for the creation of compounds with potentially valuable biological activities (Bhat et al., 2018).

Antimicrobial Activities

Research into novel dihydropyrimidinone derivatives has also shown promise in antimicrobial activities, offering a potential pathway for the development of new antibiotics or disinfectants to combat resistant microbial strains (Prakash et al., 2013).

Propriétés

IUPAC Name |

3-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O/c18-15-1-2-16(19)14(9-15)11-21-7-4-13(5-8-21)10-22-12-20-6-3-17(22)23/h1-3,6,9,12-13H,4-5,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJACJBHEMJPNBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC=CC2=O)CC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

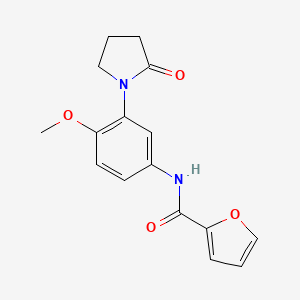

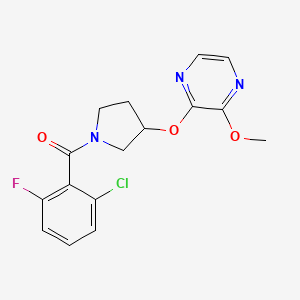

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988270.png)

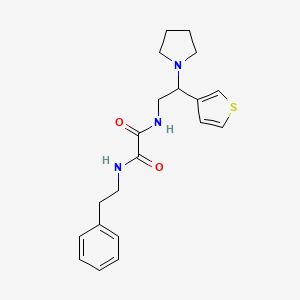

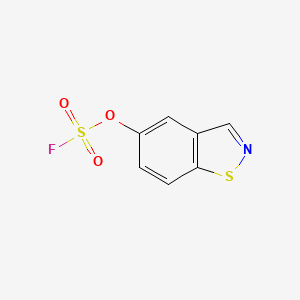

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2988272.png)

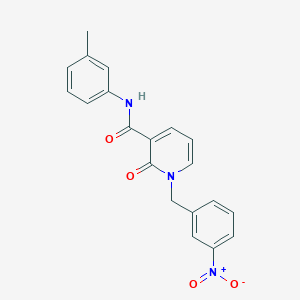

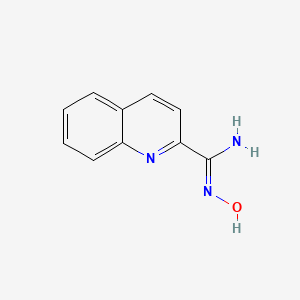

![N-(5-chloro-2-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2988281.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2988284.png)

![N-(2,4-dimethylphenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2988290.png)